(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a compound belonging to the chromanone family, which is known for its diverse biological and pharmaceutical activities. The chromanone scaffold is a significant structural entity in medicinal chemistry, acting as a building block for the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a substituted phenol.
Pechmann Condensation: The substituted phenol undergoes Pechmann condensation with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to the phenol in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives (ketones, aldehydes)
- Reduced derivatives (alcohols, amines)
- Substituted derivatives with various functional groups .
Scientific Research Applications
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
Flavanone: Another compound with a similar structure and diverse pharmacological properties.
Isoflavone: Known for its estrogenic activity and use in hormone replacement therapy.
Uniqueness
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
Biological Activity
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chroman backbone with a methoxy group at the 6-position and a trifluoromethyl group at the 7-position. Its molecular formula is C11H10F3N1O1, and it has a molecular weight of approximately 247.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.
Research indicates that this compound exhibits significant biological activities, particularly as an acetylcholinesterase inhibitor . This inhibition is relevant for neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic signaling may provide therapeutic benefits. The compound's mechanism involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity and potentially leading to increased levels of acetylcholine in the synaptic cleft.
Biological Activities
-
Anticancer Activity :
- Several studies have reported that chroman derivatives, including those similar to this compound, possess cytotoxic effects against various cancer cell lines. For instance, chromone derivatives have shown selective cytotoxicity against leukemia and breast cancer cells .
- A study utilizing an MTT assay demonstrated that compounds with structural similarities exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
-
Anti-inflammatory Properties :
- The compound may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases where such inhibition can lead to therapeutic outcomes.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further exploration in treating cognitive decline associated with neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The SAR studies provide insight into how modifications to the chroman structure can influence biological activity. For example:
Compound | Modification | Biological Activity |
---|---|---|
1a | Hydroxyl group at position 2 | Increased cytotoxicity against MCF-7 |
3a | Methyl substitution at position 4 | Enhanced acetylcholinesterase inhibition |
4a | Fluorine substitution at position 7 | Improved lipophilicity and bioactivity |
These findings emphasize the importance of specific functional groups in modulating the biological efficacy of chroman derivatives.
Case Studies
- Cytotoxicity Assessment : A study assessed various chroman derivatives for their cytotoxic effects using an MTT assay. The results indicated that compounds with specific substitutions showed over 70% inhibition against targeted cancer cell lines at concentrations around 200 μM .
- Neuroprotective Studies : In vitro studies demonstrated that this compound could enhance cholinergic signaling, indicating potential benefits for cognitive function in models of Alzheimer's disease.
- Inflammation Models : The compound was tested in models simulating inflammatory responses, revealing its potential to inhibit pro-inflammatory cytokines, thus supporting its role as an anti-inflammatory agent.
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(4S)-6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m0/s1 |
InChI Key |
DTNVLZOTIWTDBR-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.